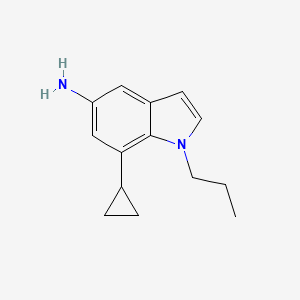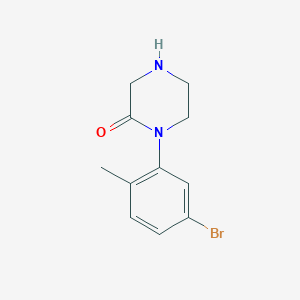
2-Ethyl-4-pyrimidin-5-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-pyrimidin-5-ylaniline is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-pyrimidin-5-ylaniline can be achieved through several methods. One common approach involves the reaction of 2-ethylpyrimidine with aniline under specific conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-pyrimidin-5-ylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Applications De Recherche Scientifique
2-Ethyl-4-pyrimidin-5-ylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-pyrimidin-5-ylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-4-aminopyrimidine: Similar in structure but lacks the aniline group.
4-Amino-2-ethylpyrimidine: Another structural isomer with different functional group positioning.
2-Ethyl-5-aminopyrimidine: Similar but with the amino group at a different position
Uniqueness
2-Ethyl-4-pyrimidin-5-ylaniline is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-ethyl-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C12H13N3/c1-2-9-5-10(3-4-12(9)13)11-6-14-8-15-7-11/h3-8H,2,13H2,1H3 |
Clé InChI |
TYLPBIDWUDLLQO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C2=CN=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)

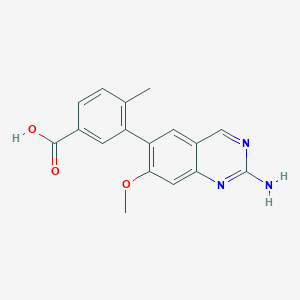
![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)

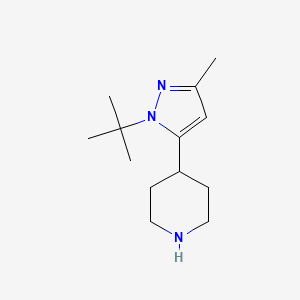
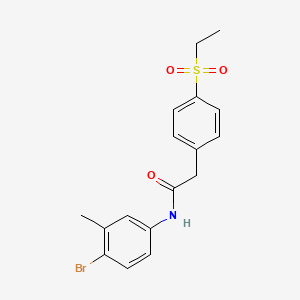
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)

